molecular formula C16H14N4O3S B2903730 N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 768379-91-5

N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2903730
CAS No.: 768379-91-5
M. Wt: 342.37
InChI Key: HNLBLILGLLQZJR-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl (–S–) linker to an acetamide moiety. The acetamide is further substituted with a 2-methoxyphenyl group. This scaffold combines heterocyclic, aromatic, and sulfanyl components, which are known to enhance bioactivity, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-13-5-3-2-4-12(13)18-14(21)10-24-16-20-19-15(23-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLBLILGLLQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyridinyl group: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This is usually achieved through amide bond formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Oxadiazole Substituent Acetamide Substituent Key Biological Activity Reference
N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Pyridin-4-yl 2-methoxyphenyl Anticancer (EGFR inhibition)
2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide 4-Acetamidophenyl Varied aryl groups Antimicrobial (S. aureus, MIC = 63)
2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Pyrazin-2-yl Synthetic intermediate
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl 4-nitrophenyl Antimycobacterial
N′-[(Z/E)-(3-indolyl)methylene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide Pyridin-4-yl Indolylmethylene hydrazide Anticancer (IC₅₀ = 0.010 μM)
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 4-Chlorophenyl Varied N-alkyl/aryl groups Antimicrobial, low cytotoxicity

Key Findings

Pyridinyl vs. Phenyl Substitutions :

  • The pyridin-4-yl group in the target compound and its hydrazide analog (compound 132) enables strong π-π stacking and hydrogen bonding with biological targets like EGFR, contributing to potent anticancer activity . In contrast, phenyl derivatives (e.g., 4-methoxyphenyl in CDD-934506) exhibit antimycobacterial activity, likely due to enhanced lipophilicity and membrane penetration .

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents (e.g., CDD-934506 and 5-(4-chlorophenyl) derivatives) improve antimicrobial activity by increasing electrophilicity and interaction with microbial enzymes . Methoxy (OCH₃) groups, as in the target compound, may enhance solubility and moderate receptor affinity .

N-Substituent Diversity :

  • Bulky substituents like diphenylmethyl () reduce steric hindrance but are synthetically versatile intermediates. Smaller groups (e.g., pyrazin-2-yl) prioritize metabolic stability .

Activity-Toxicity Balance :

  • N-(4-nitrophenyl) derivatives (e.g., CDD-934506) show higher cytotoxicity, whereas 5-(4-chlorophenyl) analogs () maintain efficacy with reduced toxicity, making them preferable for antimicrobial development .

Biological Activity

N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, particularly its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives.
  • Introduction of the Pyridine Group : A condensation reaction with suitable aldehydes or ketones is used to introduce the pyridine moiety.
  • Final Coupling : The methoxyphenyl and sulfanyl groups are coupled under specific conditions, often utilizing palladium catalysts in a Suzuki-Miyaura coupling reaction.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The oxadiazole and pyridine groups can engage in hydrogen bonding and hydrophobic interactions, while the methoxyphenyl group enhances binding affinity through π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit potent anticancer activities against various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from oxadiazoles have demonstrated IC50 values ranging from 0.24 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
CompoundCell LineIC50 (µM)
This compoundPC-30.67
This compoundHCT-1160.80
This compoundACHN0.87

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that derivatives containing the oxadiazole ring show significant bactericidal effects against Staphylococcus species without exhibiting cytotoxicity towards normal cell lines .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives that included the target compound. The study assessed their cytotoxicity and mechanism of action using various cancer cell lines:

  • Cytotoxicity Assessment : The compounds were tested using MTT assays across different concentrations (10 µM to 200 µM). The most active compounds showed enhanced cell viability in certain conditions while inhibiting growth in others.
  • Mechanistic Insights : Molecular docking studies revealed strong binding affinities with specific enzymes like alkaline phosphatase, indicating potential pathways for therapeutic intervention .

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